molecular formula C15H11ClFNO4 B12611606 Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- CAS No. 649773-99-9

Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-

Cat. No.: B12611606
CAS No.: 649773-99-9
M. Wt: 323.70 g/mol
InChI Key: AZHHOGULHUCDBM-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- is a complex organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a benzoic acid core substituted with a 4-chloro-3-fluorophenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the acylation of 4-chloro-3-fluorophenol with acetyl chloride to form 4-chloro-3-fluorophenyl acetate. This intermediate is then reacted with 3-amino benzoic acid under appropriate conditions to yield the target compound. The reaction conditions often include the use of catalysts such as pyridine or triethylamine to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include phenolic derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids such as:

  • 4-chlorobenzoic acid
  • 3-fluorobenzoic acid
  • 4-chloro-3-fluorobenzoic acid

Uniqueness

What sets benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]- apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

649773-99-9

Molecular Formula

C15H11ClFNO4

Molecular Weight

323.70 g/mol

IUPAC Name

3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11ClFNO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

AZHHOGULHUCDBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)F)C(=O)O

Origin of Product

United States

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